Cas no 2228484-09-9 (1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol)

1-1-(4-Bromofuran-2-yl)cyclopropylethan-1-ol is a brominated furan derivative featuring a cyclopropyl-substituted ethanol moiety. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the construction of complex heterocyclic frameworks. The presence of the bromine atom at the 4-position of the furan ring enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. The cyclopropyl group contributes steric and electronic effects, which can influence regio- and stereoselectivity in subsequent transformations. Its stability and well-defined structure make it a reliable intermediate for pharmaceutical and materials science research.
1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol structure
2228484-09-9 structure
商品名:1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol
CAS番号:2228484-09-9
MF:C9H11BrO2
メガワット:231.086442232132
CID:6381667
PubChem ID:165690630

1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol
    • 2228484-09-9
    • EN300-2003387
    • 1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
    • インチ: 1S/C9H11BrO2/c1-6(11)9(2-3-9)8-4-7(10)5-12-8/h4-6,11H,2-3H2,1H3
    • InChIKey: ASRIHOSYZTZQHT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=COC(=C1)C1(C(C)O)CC1

計算された属性

  • せいみつぶんしりょう: 229.99424g/mol
  • どういたいしつりょう: 229.99424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 33.4Ų

1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2003387-0.5g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
0.5g
$1385.0 2023-09-16
Enamine
EN300-2003387-1.0g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
1g
$1442.0 2023-06-01
Enamine
EN300-2003387-2.5g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
2.5g
$2828.0 2023-09-16
Enamine
EN300-2003387-10g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
10g
$6205.0 2023-09-16
Enamine
EN300-2003387-5g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
5g
$4184.0 2023-09-16
Enamine
EN300-2003387-0.25g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
0.25g
$1328.0 2023-09-16
Enamine
EN300-2003387-0.05g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
0.05g
$1212.0 2023-09-16
Enamine
EN300-2003387-0.1g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
0.1g
$1269.0 2023-09-16
Enamine
EN300-2003387-5.0g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
5g
$4184.0 2023-06-01
Enamine
EN300-2003387-10.0g
1-[1-(4-bromofuran-2-yl)cyclopropyl]ethan-1-ol
2228484-09-9
10g
$6205.0 2023-06-01

1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol 関連文献

1-1-(4-bromofuran-2-yl)cyclopropylethan-1-olに関する追加情報

Recent Advances in the Study of 1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol (CAS: 2228484-09-9)

In recent years, the compound 1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol (CAS: 2228484-09-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromofuran and cyclopropyl structural motifs, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its synthesis pathways, biological activities, and potential as a lead compound for drug development.

One of the key findings from recent research is the compound's role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have optimized its synthetic route, achieving higher yields and purity, which is crucial for scaling up production for preclinical studies. The bromofuran moiety, in particular, has been identified as a critical pharmacophore that contributes to the compound's interaction with biological targets.

In terms of biological activity, preliminary studies have demonstrated that 1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. This suggests its potential utility in developing anti-inflammatory agents. Additionally, its structural similarity to known bioactive compounds has prompted investigations into its anticancer properties, with early results indicating selective cytotoxicity against specific cancer cell lines.

Further research has explored the compound's pharmacokinetic properties, including its metabolic stability and bioavailability. These studies are essential for understanding its suitability as a drug candidate. While the current data is promising, more extensive in vivo studies are required to fully assess its therapeutic potential and safety profile.

In conclusion, 1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol (CAS: 2228484-09-9) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and preliminary biological activities make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

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